4-Bromo-2-(piperidin-2-yl)pyridine
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Overview
Description
4-Bromo-2-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the 4-position and a piperidine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(piperidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with piperidine under basic conditions, followed by bromination at the 4-position. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a brominating agent like N-bromosuccinimide (NBS) or bromine.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, optimizing the synthesis process for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The piperidine ring can be oxidized to form piperidinones or reduced to form piperidines with different substituents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Piperidinones and other oxidized derivatives.
Reduction Products: Reduced forms of the piperidine ring with different substituents.
Scientific Research Applications
4-Bromo-2-(piperidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(piperidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in biological activity.
Comparison with Similar Compounds
2-(Piperidin-2-yl)pyridine: Lacks the bromine substituent, which can affect its reactivity and biological activity.
4-Chloro-2-(piperidin-2-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
2-(Piperidin-2-yl)-4-methylpyridine: Substituted with a methyl group instead of bromine, affecting its steric and electronic properties.
Uniqueness: 4-Bromo-2-(piperidin-2-yl)pyridine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-2-piperidin-2-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h4,6-7,9,12H,1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHVJTLILPUNIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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